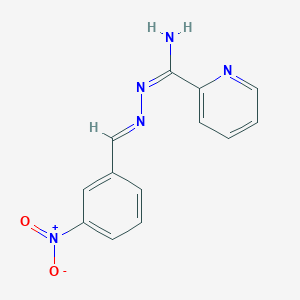![molecular formula C17H16N2O2 B5696758 5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696758.png)
5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is also known as DPMPO and has a molecular formula of C18H18N2O2.
Mecanismo De Acción
The mechanism of action of DPMPO is mainly attributed to its ability to scavenge free radicals, which are known to cause oxidative stress and damage to cells and tissues. DPMPO reacts with free radicals to form stable adducts, preventing further damage.
Biochemical and Physiological Effects:
DPMPO has been shown to have several biochemical and physiological effects, including the ability to scavenge free radicals, reduce oxidative stress, and inhibit inflammation. It has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPMPO is its ability to scavenge free radicals, making it a useful tool for studying oxidative stress and its effects on cells and tissues. However, one of the limitations of DPMPO is its relatively low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DPMPO, including:
1. Developing new synthesis methods for DPMPO that are more efficient and cost-effective.
2. Investigating the potential applications of DPMPO in agriculture, particularly as a plant growth regulator.
3. Studying the mechanisms underlying the neuroprotective effects of DPMPO and its potential use in the treatment of neurodegenerative diseases.
4. Developing new formulations of DPMPO that can improve its solubility and bioavailability.
5. Exploring the potential use of DPMPO as a fluorescent probe for the detection of free radicals in vivo.
In conclusion, DPMPO is a promising chemical compound that has potential applications in various fields. Its ability to scavenge free radicals and reduce oxidative stress makes it a useful tool for studying the effects of oxidative stress on cells and tissues. Further research is needed to fully explore the potential applications of DPMPO and to develop new synthesis methods and formulations that can improve its efficacy and bioavailability.
Métodos De Síntesis
The synthesis of DPMPO involves the reaction of 3,5-dimethylphenol and phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole with formaldehyde in the presence of a catalyst.
Aplicaciones Científicas De Investigación
DPMPO has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
In material science, DPMPO has been used as a stabilizer for polymers, improving their thermal stability and mechanical properties. It has also been used as a fluorescent probe for the detection of free radicals in biological systems.
Propiedades
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-8-13(2)10-15(9-12)20-11-16-18-17(19-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFCHNDZWGWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![2-(2,2-dimethylpropyl)-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5696693.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)

![2-[(2-methylbenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5696736.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}indoline](/img/structure/B5696742.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5696750.png)



